molecular formula C18H23N5O2 B2866575 1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034384-32-0

1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2866575
CAS No.: 2034384-32-0
M. Wt: 341.415
InChI Key: WYRAWYKERRDSHO-UHFFFAOYSA-N
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Description

1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-acetyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13(24)23-7-4-15(5-8-23)18(25)20-11-14-9-16(12-19-10-14)17-3-6-21-22(17)2/h3,6,9-10,12,15H,4-5,7-8,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAWYKERRDSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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